molecular formula C8H14N2O2 B7459838 N-ethyl-2-(2-oxopyrrolidin-1-yl)acetamide

N-ethyl-2-(2-oxopyrrolidin-1-yl)acetamide

Cat. No.: B7459838
M. Wt: 170.21 g/mol
InChI Key: KSRHZANCDNFKRR-UHFFFAOYSA-N
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Description

N-ethyl-2-(2-oxopyrrolidin-1-yl)acetamide is a synthetic compound belonging to the racetam family, which is known for its nootropic properties. This compound features a pyrrolidin-2-one core structure, which is a five-membered lactam ring. It has gained attention in scientific research due to its potential cognitive-enhancing effects and various applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(2-oxopyrrolidin-1-yl)acetamide typically involves the alkylation of pyrrolidin-2-one derivatives. One common method includes the reaction of chloroacetamide with pyrrolidin-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(2-oxopyrrolidin-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of N-ethyl-2-(2-oxopyrrolidin-1-yl)acetamide is not fully understood. it is believed to modulate neurotransmitter systems, particularly the cholinergic system. The compound may enhance the release of acetylcholine, a neurotransmitter associated with learning and memory. It may also interact with other neurotransmitter receptors and pathways, contributing to its cognitive-enhancing effects .

Comparison with Similar Compounds

Similar Compounds

    Piracetam: The parent compound of the racetam family, known for its cognitive-enhancing properties.

    Aniracetam: A more potent analog of piracetam with additional anxiolytic effects.

    Oxiracetam: Another analog with stimulant and cognitive-enhancing properties.

    Phenylpiracetam: A phenylated derivative with enhanced potency and stimulant effects.

Uniqueness

N-ethyl-2-(2-oxopyrrolidin-1-yl)acetamide is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other racetams. Its ethyl group and pyrrolidin-2-one core structure contribute to its unique interaction with neurotransmitter systems and potential therapeutic applications .

Properties

IUPAC Name

N-ethyl-2-(2-oxopyrrolidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-2-9-7(11)6-10-5-3-4-8(10)12/h2-6H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRHZANCDNFKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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